molecular formula C12H17BrN2O2 B2540236 Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate CAS No. 2580214-71-5

Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate

Cat. No. B2540236
CAS RN: 2580214-71-5
M. Wt: 301.184
InChI Key: WATMFOCAHDNPMU-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate is a chemical compound. It is used as a building block in organic synthesis .

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its target could be related to carbon–carbon bond formation.

Mode of Action

Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate likely interacts with its targets through a process known as transmetalation . In this process, a metal catalyst facilitates the transfer of an organic group from a boron compound to a palladium compound . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

It’s plausible that it plays a role in the synthesis of complex organic molecules through the suzuki–miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds .

Result of Action

The molecular and cellular effects of Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency .

properties

IUPAC Name

tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)10-8(13)6-7-9(14-10)15(4)5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATMFOCAHDNPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=N1)N(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate

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